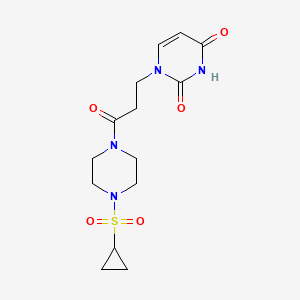![molecular formula C21H23N3O B2660969 2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1424486-16-7](/img/structure/B2660969.png)
2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1,1’-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a cyano group, and a cyclopropyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,1’-biphenyl-2-amine with methyl iodide to form the methylated amine intermediate. This intermediate is then reacted with 1-cyano-1-cyclopropylethyl acetate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1,1’-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of biphenyl oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-({[1,1’-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[1,1’-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the cyano group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-({[1,1’-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide: shares similarities with other biphenyl derivatives, such as:
Uniqueness
The unique combination of the biphenyl, cyano, and cyclopropyl groups in 2-({[1,1’-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(N-methyl-2-phenylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-21(15-22,17-12-13-17)23-20(25)14-24(2)19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,12-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCGZYIJUKBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2660886.png)
![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)
![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2660896.png)
![Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate](/img/structure/B2660897.png)

![Cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B2660901.png)




![1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2660906.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2660907.png)

